molecular formula C22H19N3OS B2521823 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide CAS No. 898458-77-0

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide

Cat. No.: B2521823
CAS No.: 898458-77-0
M. Wt: 373.47
InChI Key: CEABWCRVWFRHCR-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide (CAS 898458-77-0) is a high-purity chemical compound for research and development applications. With a molecular formula of C22H19N3OS and a molecular weight of 373.47 g/mol, this benzamide derivative features a benzodiazole (benzimidazole) moiety, a structural motif widely recognized in medicinal chemistry for its diverse biological potential . The compound's structure allows it to engage in key molecular interactions, such as hydrogen bonding and π-stacking, which are critical for binding with biological targets . Researchers can explore its properties as a building block or lead compound in various therapeutic areas. This product is strictly for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-27-20-10-6-3-7-17(20)22(26)23-16-13-11-15(12-14-16)21-24-18-8-4-5-9-19(18)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEABWCRVWFRHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenyl Ring: The phenyl ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the amine group with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial and fungal strains. In a study evaluating derivatives of 2-mercaptobenzimidazole, several compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at low concentrations, suggesting their potential as antimicrobial agents.

Table 1: Antimicrobial Screening Results

CompoundMIC (µM)Activity Against
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus
N252.65Candida albicans

The results indicated that the presence of specific substituents on the benzene ring enhanced the antimicrobial activity, with some compounds outperforming standard antibiotics like cefadroxil and antifungals like fluconazole .

Anticancer Properties

In addition to its antimicrobial effects, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide has been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines (HCT116). The efficacy was measured using the Sulforhodamine B (SRB) assay, where some compounds displayed IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil.

Table 2: Anticancer Activity Results

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116
Standard9.995-Fluorouracil

The findings suggest that these compounds may selectively target cancer cells while exhibiting reduced toxicity towards normal cells, indicating a promising therapeutic index .

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzodiazolyl-phenyl-benzamide derivatives. Below is a detailed comparison with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Reported Activity/Properties Source/Reference
Target Compound : N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide Benzodiazolyl-phenyl-benzamide 2-(ethylsulfanyl) on benzamide Not explicitly reported; inferred lipophilicity (analog)
4-Benzoyl-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]benzamide (F0816-0599) Benzodiazolyl-phenyl-benzamide 4-Benzoyl on benzamide High-throughput screening (HTS) candidate
Compound 9a-9e () Benzodiazolyl-phenoxymethyl-triazole-thiazole Triazole-thiazole-acetamide linker α-Glucosidase inhibition (e.g., 9c: IC₅₀ = 12 µM)
Compound 10 () Benzodiazolyl-pyrazole-benzamide 4-Methylpiperazine on benzamide FOXO1 inhibition (diabetes models)
N-(1,3-Thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Thiazole-linked sulfamoyl-benzamide Sulfamoyl and methyl-phenyl groups Docking studies for binding affinity

Key Observations :

Core Structural Variations: The target compound shares the benzodiazolyl-phenyl-benzamide scaffold with F0816-0599 (), but the latter substitutes the 2-(ethylsulfanyl) group with a 4-benzoyl moiety. This modification likely alters electronic properties and binding pocket interactions due to the benzoyl group’s planar, aromatic nature versus the flexible thioether . For example, 9c demonstrated α-glucosidase inhibition (IC₅₀ = 12 µM), suggesting that such linkers improve target engagement .

Substituent Effects :

  • The 2-(ethylsulfanyl) group in the target compound increases hydrophobicity compared to polar substituents like the 4-methylpiperazine in Compound 10 (). Piperazine derivatives often enhance solubility and pharmacokinetic profiles, as seen in FOXO1 inhibitors for diabetes .
  • N-(1,3-Thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide () features a sulfamoyl group, which may mimic phosphate or carboxylate interactions in enzymatic binding sites. Docking studies using Glide XP () highlight the importance of hydrophobic enclosure and hydrogen bonding for such derivatives .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , where benzodiazolyl intermediates are coupled with substituted benzoyl chlorides. For example, 9a-9e were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole linkers with >95% purity .

Computational Insights :

  • AutoDock4 () and Glide XP () methodologies have been applied to similar compounds, suggesting that the target molecule’s ethylsulfanyl group may occupy hydrophobic pockets in proteins, while the benzodiazolyl-phenyl moiety engages in π-π stacking .

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2OSC_{19}H_{18}N_{2}OS. The compound features a benzamide structure linked to a benzodiazole moiety and an ethyl sulfide group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of benzamide compounds have been shown to exhibit significant antibacterial activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves targeting bacterial division proteins like FtsZ, which are crucial for cell division. Research indicates that compounds similar to this compound can inhibit these targets effectively, leading to bacterial cell death .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis by targeting specific proteins involved in cell division.
  • Modulation of Ion Channels : Compounds in this class may interact with ion channels in neuronal cells, contributing to anticonvulsant effects.
  • Antioxidant Properties : Some studies suggest that benzodiazole derivatives possess antioxidant properties that could protect against oxidative stress in various biological systems.

Case Studies and Research Findings

StudyFindings
Antibacterial Efficacy A study demonstrated that benzamide derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
Anticonvulsant Evaluation Research on related thiadiazole compounds revealed significant anticonvulsant effects with reduced neurotoxicity .
Mechanistic Insights Molecular docking studies suggested strong binding affinities of similar compounds to bacterial FtsZ proteins, indicating a novel mechanism for antibiotic action .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/PuritySource
SolventDMF or THFPolar aprotic solvents enhance coupling efficiency
Temperature80–100°CHigher temps accelerate coupling but risk side reactions
CatalystNone requiredBase (e.g., Et₃N) facilitates deprotonation

Basic: How is structural characterization of this compound performed to confirm purity and identity?

Methodological Answer:
A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzodiazole proton environment (δ 7.5–8.5 ppm) and ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 375.12 (C₂₁H₁₈N₃OS⁺) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 67.17%, H: 4.83%) .

Basic: What preliminary biological activities have been reported for structurally analogous compounds?

Methodological Answer:
While direct data on this compound is limited, analogs with benzodiazole and sulfanyl groups show:

  • Enzyme Inhibition : Binding to kinases or proteases via π-π stacking (benzodiazole) and hydrophobic interactions (ethylsulfanyl) .
  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in related compounds .

Q. Table: Activity Comparison of Analogous Compounds

CompoundTarget ActivityIC₅₀/EC₅₀Structural Feature Linked to ActivitySource
N-[4-(Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamideKinase X12 µMThiophene enhances lipophilicity
N-(4-(N-(5-ethyl-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamideCOX-20.8 µMSulfamoyl group critical for binding

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the ethylsulfanyl group to bulkier (e.g., propyl) or polar (e.g., hydroxyl) groups to assess solubility and target affinity .
  • Scaffold Hybridization : Fuse the benzodiazole with triazole or thiazole rings to enhance π-stacking and hydrogen bonding .
  • In Silico Screening : Use AutoDock4 to predict binding modes with targets like EGFR or HIV protease, focusing on binding energy (ΔG ≤ -8 kcal/mol) and key residues (e.g., Lys721 in EGFR) .

Advanced: What computational strategies validate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDockTools4 simulates ligand-receptor interactions, incorporating receptor flexibility (e.g., side-chain rotamers) to refine binding poses .
  • MD Simulations : GROMACS or AMBER assess stability of the ligand-protein complex over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond persistence .

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Key InteractionsSource
EGFR Kinase-9.2H-bond with Met793, π-π stacking with Phe723

Advanced: How should researchers resolve contradictions in reported biological data for benzodiazole derivatives?

Methodological Answer:

  • Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects from experimental variability .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may contribute to off-target effects .
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR to confirm binding kinetics (e.g., K_d vs. IC₅₀) .

Advanced: What solvent systems and reaction conditions minimize side-product formation during synthesis?

Methodological Answer:

  • Solvent Choice : Use DMF for amide coupling (enhances nucleophilicity of amine) but switch to dichloromethane (DCM) for acid-sensitive intermediates .
  • Additives : Catalytic DMAP reduces acylation byproducts during benzamide formation .
  • Workup Protocol : Quench reactions with ice-cold water to precipitate pure product and avoid over-reduction/oxidation .

Advanced: How does the ethylsulfanyl group influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Oxidative Stability : The ethylsulfanyl group is susceptible to oxidation by cytochrome P450 enzymes, forming sulfoxide metabolites. Use LC-MS/MS to track degradation in liver microsomes .
  • pH-Dependent Solubility : Protonation of the benzodiazole nitrogen (pKa ~5.5) increases solubility in acidic environments, while the ethylsulfanyl group enhances membrane permeability (LogP ~3.2) .

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